![molecular formula C14H14N6O3 B2453070 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 2034274-59-2](/img/structure/B2453070.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide and its derivatives are involved in the synthesis of various biologically active compounds. For instance, this compound has been used in the synthesis of new hydrazo, dihydropyridazine, tetrahydropyridine, dihydropyridine, and pyranopyridine derivatives, showcasing a range of biological activities (Hafiz, Ramiz, & Elian, 2012).
Insecticidal Activity
A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated insecticidal activities against the diamondback moth (Plutella xylostella). Certain compounds in this category exhibited significant insecticidal activities, indicating potential applications in pest control (Qi et al., 2014).
Anticancer and Antimicrobial Properties
Compounds containing the 1,3,4-oxadiazole structure have been synthesized and evaluated for their anticancer and antimicrobial properties. Some of these compounds displayed moderate cytotoxicity against breast cancer cell lines and moderate antimicrobial activity, suggesting potential therapeutic applications in cancer treatment and infection control (Redda & Gangapuram, 2007).
Coordination Chemistry
This compound and related ligands have been used in the coordination chemistry of palladium(II) chloride. These studies contribute to the understanding of the structural and bonding characteristics of metal complexes, which can have implications in various fields including catalysis and materials science (Palombo et al., 2019).
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of novel heterocyclic compounds, particularly those incorporating the pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. These heterocyclic compounds have applications in medicinal chemistry due to their potential biological activities (Farag, Kheder, & Mabkhot, 2009).
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-9(20-6-2-4-17-20)14(22)16-8-12-18-13(19-23-12)10-3-5-15-11(21)7-10/h2-7,9H,8H2,1H3,(H,15,21)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKWVRGZDSKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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